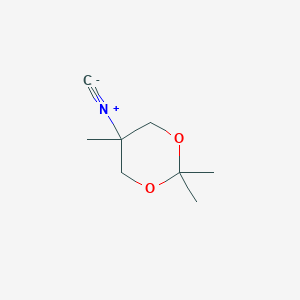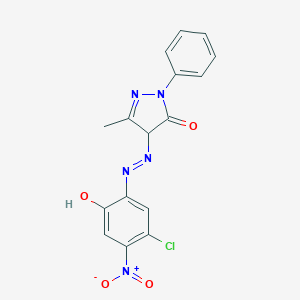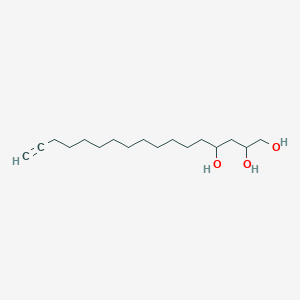
Carbostyril, 3,4-dihydro-1-hydroxy-
Vue d'ensemble
Description
Carbostyril, 3,4-dihydro-1-hydroxy-, also known as 3,4-Dihydro-1-hydroxycarbostyril, is a chromophore that can be used as a laser dye for sensitization and optical detection . It acts as an antenna molecule that facilitates light absorption and enhances fluorescence efficiency .
Molecular Structure Analysis
The molecular formula of Carbostyril, 3,4-dihydro-1-hydroxy- is C9H9NO2 . Its average mass is 163.173 Da and its monoisotopic mass is 163.063324 Da .Physical And Chemical Properties Analysis
Carbostyril, 3,4-dihydro-1-hydroxy- has a density of 1.4±0.1 g/cm3, a boiling point of 322.1±45.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.7 mmHg at 25°C . Its molar refractivity is 43.7±0.3 cm3, and it has 3 H bond acceptors and 1 H bond donor .Applications De Recherche Scientifique
Synthesis and Structural Analysis The synthesis of 3-Chloro- and 3,7-Dichloro-3,4-dihydro-1-hydroxycarbostyrils has been achieved through catalytic hydrogenation, highlighting the versatility of carbostyril derivatives in chemical synthesis. Structural analysis of these compounds was performed using proton NMR spectra (McCord et al., 1984).
Carbostyril in Drug Design Carbostyril serves as a critical structural component in various natural products and physiologically active substances. Its ability to be substituted at multiple positions makes it a valuable scaffold in drug design, impacting absorption, distribution, metabolism, excretion, and toxicity (Tashima, 2015).
Coordination Properties in Metal Complexes Research on cyclic hydroxamic acid complexes with transition metals, including carbostyril derivatives, reveals their ability to form oligomeric species. These complexes have been studied using spectral, magnetic, and X-ray powder diffraction measurements, providing insights into their coordination properties (Hutchinson et al., 1983).
Dimerization Reactions A study on the dimerization reactions of 4-Hydroxy carbostyril/substituted 4-Hydroxy carbostyril explores their structural similarities and potential for synthesizing higher analogues, leveraging their structural and reactive properties (Choudhary et al., 2008).
Structure and Physiological Activity Investigations into the structure-physiological activity relationship of carbostyril compounds reveal interesting properties. While carbostyril itself has no activity, its derivatives, especially 3-hydroxycarbostyril, exhibit antimicrobial activity and promote root growth in plants. These effects vary with specific substitutions on the carbostyril structure (Taniguchi & Satomura, 1972).
Safety and Hazards
Propriétés
IUPAC Name |
1-hydroxy-3,4-dihydroquinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c11-9-6-5-7-3-1-2-4-8(7)10(9)12/h1-4,12H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDMZUPRSHHGCFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C2=CC=CC=C21)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30227884 | |
| Record name | Carbostyril, 3,4-dihydro-1-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30227884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Carbostyril, 3,4-dihydro-1-hydroxy- | |
CAS RN |
771-19-7 | |
| Record name | 3,4-Dihydro-1-hydroxycarbostyril | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000771197 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carbostyril, 3,4-dihydro-1-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30227884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-DIHYDRO-1-HYDROXYCARBOSTYRIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DH2M6B9LF8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: What is the structural formula and molecular weight of 3,4-Dihydro-1-hydroxycarbostyril?
A1: 3,4-Dihydro-1-hydroxycarbostyril (C9H9NO2) has a molecular weight of 163.17 g/mol. Its structure is characterized by a bicyclic system consisting of a benzene ring fused to a six-membered lactam ring, with a hydroxyl group at position 1.
Q2: How is 3,4-Dihydro-1-hydroxycarbostyril typically synthesized?
A2: Several synthetic routes have been explored. One common approach is the reductive cyclization of α-chloro-β-(o-nitrophenyl)propionic acids under acidic conditions and in the presence of a platinum catalyst []. Another method involves the sodium tungstate-catalyzed oxidation of 1,2,3,4-tetrahydroquinolines using hydrogen peroxide [].
Q3: What are the primary biological activities associated with 3,4-Dihydro-1-hydroxycarbostyril and its derivatives?
A3: Research indicates that 3,4-Dihydro-1-hydroxycarbostyril derivatives exhibit antibacterial activity [, ]. Studies have demonstrated their ability to inhibit the growth of various bacteria, including Escherichia coli, Leuconostoc dextranicum, and Lactobacillus plantarum []. Notably, the 7-chloro analog displayed greater potency compared to the unsubstituted parent compound []. Furthermore, certain derivatives have shown antifungal activity against Cryptococcus neoformans, both in vitro and in vivo [].
Q4: How does the position of chlorine substitution affect the antibacterial activity of 3-amino-3,4-dihydro-1-hydroxycarbostyril analogs?
A4: Studies reveal a distinct structure-activity relationship regarding chlorine substitution in 3-amino-3,4-dihydro-1-hydroxycarbostyril []. The 7-chloro analog exhibited the strongest inhibitory effect against E. coli, L. dextranicum, and L. plantarum, followed by the 6-chloro, 8-chloro, and 5-chloro analogs []. This suggests that the position of the chlorine atom significantly influences the compound's interaction with its bacterial target.
Q5: Have any studies investigated the rearrangement of 3,4-Dihydro-1-hydroxycarbostyril derivatives under acidic conditions?
A5: Yes, researchers have examined the rearrangement reactions of chloro-substituted 3-amino-3,4-dihydro-1-hydroxycarbostyrils in concentrated hydrochloric and hydrobromic acids []. These reactions generally result in the formation of dihalosubstituted 3-amino-3,4-dihydrocarbostyrils. Interestingly, the position of the initial chlorine substituent influences the site of nucleophilic attack by halide ions during the rearrangement process [].
Q6: Is there any information available on the stability of 3,4-Dihydro-1-hydroxycarbostyril under different conditions?
A6: While specific stability data is limited within the provided research, it's known that 3-chloro-3,4-dihydro-1-hydroxycarbostyril and α-chloro-β-(o-nitrophenyl)propionic acid readily undergo dehydrochlorination in mildly alkaline solutions, yielding 1-hydroxycarbostyril and o-nitrocinnamic acid, respectively []. This suggests potential sensitivity to alkaline conditions.
Q7: Are there any analytical methods commonly employed to characterize and quantify 3,4-Dihydro-1-hydroxycarbostyril and its derivatives?
A7: Researchers frequently utilize spectroscopic techniques, including infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, for structural characterization [, ]. These methods provide valuable information about functional groups and proton environments within the molecule.
Q8: Has there been any research on potential alternatives or substitutes for 3,4-Dihydro-1-hydroxycarbostyril derivatives, particularly in the context of their antimicrobial properties?
A8: While the provided research doesn't directly compare alternatives, it highlights the superior antimicrobial activity of cyclic hydroxamic acids, including 3-amino-3,4-dihydro-1-hydroxycarbostyril and its 6-chloro and 7-chloro analogs, compared to their corresponding lactams []. This suggests that the hydroxamic acid moiety plays a crucial role in their biological activity.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[(3S,5S)-5-(2,4-Difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-YL]methyl 4-methylbenzenesulfonate](/img/structure/B107681.png)






![[Nitrilotris(methylene)]trisphosphonic acid N-oxide](/img/structure/B107703.png)



